4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N5 and its molecular weight is 316.23. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
The compound is noted for its potential in inhibiting Aurora A kinase, an enzyme implicated in cancer development. This inhibition may offer a therapeutic avenue in cancer treatment (ロバート ヘンリー, ジェームズ, 2006).
Enhancing Water Solubility for Adenosine Receptor Antagonism
Modifications of the compound, such as substituting the pyridin-4-yl moiety with a 1-(substituted)piperidin-4-yl ring, have improved water solubility, making it suitable for intravenous infusion. This enhancement is significant for its role as an adenosine receptor antagonist (Baraldi et al., 2012).
Antiviral Properties through Dihydroorotate Dehydrogenase Inhibition
The compound's derivatives have shown notable antiviral properties, specifically through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway. This mechanism presents a strategic target for antiviral drug development (Munier-Lehmann et al., 2015).
Development of Copper(II) Complexes
Copper(II) complexes based on this compound have been synthesized, showcasing potential in the field of coordination chemistry. These complexes exhibit interesting non-covalent interactions, which could have implications in various chemical applications (Bushuev et al., 2010).
Cytoprotective Antiulcer Activity
Some derivatives of the compound have been evaluated for cytoprotective antiulcer activity. This suggests its potential use in treating ulcers, highlighting its versatility in different therapeutic areas (Ikeda et al., 1996).
Synthesis in Crizotinib Development
This compound serves as a key intermediate in the synthesis of Crizotinib, an important drug used in cancer therapy. Its role in the synthesis process underlines its importance in pharmaceutical manufacturing (Fussell et al., 2012; Dong-ming, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.2ClH/c1-18-9-11(8-16-18)12-4-7-15-13(17-12)10-2-5-14-6-3-10;;/h4,7-10,14H,2-3,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOYFWOJMRJADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.